4-Chloro-2-iodo-N-methoxy-N-methylbenzamide
Overview
Description
4-Chloro-2-iodo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9ClINO2. It is a derivative of benzamide, featuring both chloro and iodo substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide typically involves the following steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodo group is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Typical reagents include palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include derivatives with different substituents replacing the chloro or iodo groups.
Coupling Reactions: Products include biaryl or vinyl-aryl compounds.
Scientific Research Applications
4-Chloro-2-iodo-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access. The molecular targets and pathways involved would vary based on the enzyme or receptor being studied.
Comparison with Similar Compounds
N-Methoxy-N-methylbenzamide: Lacks the chloro and iodo substituents, making it less reactive in certain substitution and coupling reactions.
4-Chloro-N-methoxy-N-methylbenzamide: Lacks the iodo substituent, which may affect its reactivity in coupling reactions.
2-Iodo-N-methoxy-N-methylbenzamide: Lacks the chloro substituent, which may influence its chemical behavior.
Uniqueness: 4-Chloro-2-iodo-N-methoxy-N-methylbenzamide is unique due to the presence of both chloro and iodo substituents, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-2-iodo-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMUHCUJZSYSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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